molecular formula C24H17F4NOS B10861863 5-fluoro-3-methyl-2-[4-[[4-(trifluoromethylsulfanyl)phenyl]methyl]phenyl]-1H-quinolin-4-one

5-fluoro-3-methyl-2-[4-[[4-(trifluoromethylsulfanyl)phenyl]methyl]phenyl]-1H-quinolin-4-one

Cat. No.: B10861863
M. Wt: 443.5 g/mol
InChI Key: FGVWBGSMONDTRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

RYL-552S undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

RYL-552S has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound to study the mechanisms of drug resistance and the development of new antimalarial drugs.

    Biology: It is used to study the life cycle of Plasmodium falciparum and the effects of drug resistance on the parasite.

    Medicine: It is being investigated for its potential use in the treatment of malaria, particularly in cases where the parasite has developed resistance to other drugs.

    Industry: It is used in the development of new pharmaceuticals and in the study of drug resistance mechanisms.

Mechanism of Action

RYL-552S exerts its effects by inhibiting the mitochondrial electron transport chain in Plasmodium falciparum. Specifically, it targets the NADH dehydrogenase 2 enzyme, which is essential for the parasite’s energy production. By inhibiting this enzyme, RYL-552S disrupts the parasite’s ability to produce energy, leading to its death .

Properties

Molecular Formula

C24H17F4NOS

Molecular Weight

443.5 g/mol

IUPAC Name

5-fluoro-3-methyl-2-[4-[[4-(trifluoromethylsulfanyl)phenyl]methyl]phenyl]-1H-quinolin-4-one

InChI

InChI=1S/C24H17F4NOS/c1-14-22(29-20-4-2-3-19(25)21(20)23(14)30)17-9-5-15(6-10-17)13-16-7-11-18(12-8-16)31-24(26,27)28/h2-12H,13H2,1H3,(H,29,30)

InChI Key

FGVWBGSMONDTRE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C(C1=O)C(=CC=C2)F)C3=CC=C(C=C3)CC4=CC=C(C=C4)SC(F)(F)F

Origin of Product

United States

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